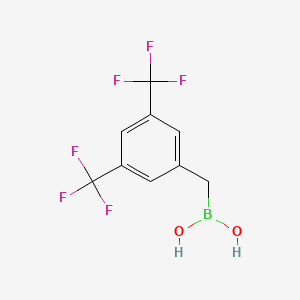

3,5-Bis(trifluoromethyl)benzylboronic acid

Vue d'ensemble

Description

3,5-Bis(trifluoromethyl)benzylboronic acid is a derivative of benzoic acid . It is a significant metabolite formed during the metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation . Its molecular formula is (CF3)2C6H3B(OH)2 .

Synthesis Analysis

This compound has been used in the synthesis of various derivatives. For instance, it has been used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives . It has also been used in the synthesis of 3,5-bis(trifluoromethyl)benzylamino benzamides . Furthermore, it has been used in the synthesis of a 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework .Molecular Structure Analysis

The molecular formula of 3,5-Bis(trifluoromethyl)benzylboronic acid is C8H5BF6O2. Its average mass is 257.926 Da and its monoisotopic mass is 258.028687 Da .Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)benzylboronic acid has been involved in various chemical reactions. For instance, it has been used as an additive in propylene carbonate-based electrolytes for lithium-ion batteries .Physical And Chemical Properties Analysis

3,5-Bis(trifluoromethyl)benzylboronic acid is a white to cream powder with a melting point of 217-220 °C . It has a density of 1.5±0.1 g/cm3, a boiling point of 248.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Applications De Recherche Scientifique

1. Synthesis of Pyrazole Derivatives

- Application Summary: This compound has been used in the synthesis of pyrazole derivatives, which are potent growth inhibitors of drug-resistant bacteria .

- Results: The synthesized compounds were found to inhibit the growth of Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

2. Internal Standard for qNMR

- Application Summary: It has been used as an internal standard in quantitative nuclear magnetic resonance (qNMR) spectroscopy .

- Methods of Application: The compound is added to the sample being analyzed by NMR as an internal standard. The NMR signals from the compound are then used to calibrate the NMR measurements .

- Results: The use of this compound as an internal standard has improved the accuracy and precision of qNMR measurements .

3. Synthesis of Pentaamine and Bis-Heterocyclic Libraries

- Application Summary: This compound has been used as a building block to synthesize the pentaamine and bis-heterocyclic libraries .

4. Metabolism Studies

- Application Summary: In vitro metabolism studies on a series of 3,5-bis(trifluoromethyl)benzyl ethers have identified 3,5-bis(trifluoromethyl)benzoic acid as a significant metabolite .

- Methods of Application: The compound is used in in vitro metabolism studies, possibly involving techniques such as mass spectrometry or NMR to identify and quantify the metabolites .

- Results: The compound was identified as a significant metabolite in the metabolism of 3,5-bis(trifluoromethyl)benzyl ethers .

5. Synthesis of Methylene-Arylbutenones

6. Suppression of Polysulfides Shuttle Effect in Lithium-Sulfur Batteries

- Application Summary: This compound has been used to modify triazine-based covalent organic frameworks to suppress the shuttle effect of polysulfides in lithium-sulfur batteries .

- Methods of Application: The compound is used to modify a separator in the battery. The modified separator successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries .

- Results: Cells with the modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C. Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .

7. Promoting Organic Transformations

- Application Summary: The 3,5-bis (trifluoromethyl)phenyl motif of this compound is used ubiquitously in H-bond catalysts to promote organic transformations .

- Methods of Application: The compound is used in various organic transformations, possibly involving techniques such as catalysis .

8. Synthesis of 4-Aminoquinoline Analogs

- Application Summary: This compound has been used in the synthesis of 4-aminoquinoline analogs via Ullman/Suzuki/Negishi coupling .

9. Synthesis of Primary Amino Acid Derivatives

- Application Summary: This compound has been used in the synthesis of primary amino acid derivatives with anticonvulsant activity .

10. Synthesis of Alkyl Arylcarbamates

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BF6O2/c11-8(12,13)6-1-5(4-10(17)18)2-7(3-6)9(14,15)16/h1-3,17-18H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMKPLMTAFTLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BF6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501196889 | |

| Record name | Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(trifluoromethyl)benzylboronic acid | |

CAS RN |

1451393-52-4 | |

| Record name | Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-2-sulfonyl chloride, 7-methyl-](/img/structure/B1425994.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1426001.png)

![2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile](/img/structure/B1426004.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1426005.png)